Dermaseptin-J9
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GLWKSLLKNVGKAAGKAALNAVTDMVNQS |
Origin of Product |
United States |
Molecular Architecture and Conformational Dynamics of Dermaseptins
Primary Sequence Analysis and Comparative Studies within Dermaseptin (B158304) Homologs
Dermaseptin-J9 was identified in the skin secretion of the Jandaia leaf frog, Phasmahyla jandaia. nih.gov Its primary structure consists of a 29-amino-acid sequence: GLWKSLLKNVGKAAGKAALNAVTDMVNQS. nih.gov
A comparative analysis with other members of the dermaseptin superfamily reveals both conserved motifs and significant variability, which accounts for the diverse antimicrobial spectra observed across the family. embrapa.br For instance, this compound is nearly identical to Dermaseptin-S7, found in Phyllomedusa sauvagii, differing only by the addition of a serine residue at the C-terminus and a lack of C-terminal amidation. ufmg.br This absence of amidation is structurally significant, as this compound lacks the C-terminal glycine (B1666218) residue that typically serves as the substrate for the amidation process. ufmg.br
Below is a comparative table of this compound and other selected dermaseptin homologs, illustrating the variations in their primary sequences.
| Peptide Name | Origin Species | Sequence | Length |
| This compound | Phasmahyla jandaia | GLWKSLLKNVGKAAGKAALNAVTDMVNQS | 29 |
| Dermaseptin S1 | Phyllomedusa sauvagii | ALWKTMLKKLGTMALHAGKAALGAAADTISQGTQ | 34 |
| Dermaseptin S4 | Phyllomedusa sauvagii | ALWKTMLKKLGTMALHAGKAALGAAADTISQGTQ | 34 |
| Dermaseptin B2 | Phyllomedusa bicolor | AGWKDVLKKIGTVALHAGKAALGAAADTISQGTQ | 34 |
| Dermaseptin S9 | Phyllomedusa sauvagii | GLRSKIWLWVLLMIWQESNKFKKM | 26 |
Secondary and Tertiary Structure Elucidation in Biomembrane-Mimetic Environments
The three-dimensional structure of dermaseptins is highly dependent on their environment. In aqueous solutions, they are typically unstructured. However, upon encountering a microbial membrane or a membrane-mimetic environment, they adopt a distinct and functionally critical conformation.
Alpha-Helical Content and Amphipathicity Determination
In hydrophobic or membrane-like environments, such as in the presence of trifluoroethanol (TFE) or lipid micelles, dermaseptins, including by extension this compound, fold into an α-helical secondary structure. nih.govembrapa.br Circular dichroism (CD) spectroscopy studies on various dermaseptins consistently demonstrate this conformational transition. nih.govnih.govplos.org For example, the archetypal dermaseptin shows approximately 80% α-helical content in hydrophobic media. nih.gov This helical conformation is crucial for its biological function.
A key feature of this induced α-helix is its amphipathic character. wikipedia.orgnih.gov The amino acid residues are arranged such that the hydrophobic (nonpolar) side chains are segregated to one face of the helix, while the hydrophilic (polar and charged) side chains are positioned on the opposite face. This spatial arrangement facilitates the peptide's interaction with and insertion into the lipid bilayer of cell membranes, with the hydrophobic face penetrating the lipid core and the hydrophilic face remaining exposed to the aqueous environment or interacting with phospholipid head groups.
Conformational Transitions and Oligomerization Behavior
The transition from a random coil in an aqueous solution to an α-helix in a membranous environment is a hallmark of the dermaseptin family. nih.gov This environmentally-triggered folding is a critical step in its mechanism of action. Some dermaseptins, like Dermaseptin S9, are known to exist in an aggregated state in water, transitioning to a monomeric α-helical conformation upon the addition of TFE. nih.gov
Once bound to the target membrane, dermaseptins may undergo oligomerization, forming aggregates or pores. nih.gov The nature of this oligomerization can differ between dermaseptin subfamilies and influences their biological specificity. For example, Dermaseptins S are reported to form aggregates at high peptide-to-lipid ratios, while Dermaseptins B do so even at low ratios. nih.gov This aggregation on the membrane surface is a key component of proposed mechanisms of action, such as the "carpet-like" model, where the peptides accumulate on and disrupt the membrane integrity. knu.edu.af Studies of Dermaseptin S4 have shown that its oligomerization in solution can limit its antibacterial activity, and analogs designed to be less aggregated exhibit enhanced potency. capes.gov.br
Influence of Structural Features on Biological Activity and Selectivity
The antimicrobial potency and selectivity of this compound and its homologs are directly governed by specific structural features.
Amphipathic α-Helix : The formation of an amphipathic α-helix is fundamental to the lytic activity of dermaseptins. nih.govnih.gov This structure allows the peptide to disrupt membrane integrity, leading to increased permeability and eventual cell death. researchgate.net The precise geometry and stability of this helix influence the peptide's efficacy against different types of microbial membranes.
Specific Residues and Domains : Structure-activity relationship studies on various dermaseptins have highlighted the importance of specific residues. The N-terminal tryptophan, common to many dermaseptins including J9, is often crucial for activity. plos.org Studies on Dermaseptin S4 analogues have shown that the N-terminal domain is critical for antifungal activity, whereas the C-terminal region can be more important for antiviral effects. ajol.info Furthermore, the specific sequence can lead to different surface properties, which in turn affects the peptide's aggregation mechanism and its specific pharmacological profile. nih.gov The differences in the amino acid sequences among dermaseptins account for their varying efficiencies and cytolytic activities against different microorganisms. embrapa.brpeerj.com
Mechanistic Investigations of Dermaseptin J9 Action at the Cellular and Molecular Level
Membrane Interaction Mechanisms
The primary mode of action for most dermaseptins is the perturbation of the plasma membrane. nih.govnih.govnih.gov This interaction is a multi-step process involving initial electrostatic attraction, membrane insertion, and subsequent disruption.
Dermaseptin-J9 and its analogues cause membrane permeabilization, which leads to the leakage of intracellular contents and ultimately cell lysis. nih.govresearchgate.netnih.gov Studies on various dermaseptins show they can create pores or channels in the membrane, disrupting the cell's osmotic balance. researchgate.netnih.gov The effectiveness of this permeabilization is concentration-dependent; at concentrations equivalent to their minimum inhibitory concentrations (MICs), moderate permeabilization is observed, while at higher concentrations, nearly total membrane disruption occurs. nih.gov This lytic activity is a hallmark of the dermaseptin (B158304) family and is directly linked to their antimicrobial efficacy. nih.govresearchgate.net The process involves the peptide binding to phospholipids (B1166683) in the membrane, which can lead to a dissipation of diffusion potential and the release of entrapped substances from vesicles. nih.gov
Several models have been proposed to explain how antimicrobial peptides like this compound integrate into and disrupt lipid bilayers. The two most prominent models are the "barrel-stave" and "carpet" models. nih.govresearchgate.net
Barrel-Stave Model : In this model, peptide monomers first bind to the surface of the membrane. researchgate.net Once a threshold concentration is reached, they insert into the lipid bilayer, aggregating to form a transmembrane pore or channel that resembles the staves of a barrel. researchgate.netresearchgate.netmdpi.com The hydrophobic regions of the amphipathic peptides align with the lipid core of the membrane, while the hydrophilic regions face inward, creating a channel through which ions and other small molecules can leak out. researchgate.netresearchgate.net
Carpet Model : This model, often associated with dermaseptins, proposes that the peptides accumulate on the surface of the target membrane, parallel to the lipid bilayer, forming a "carpet-like" layer. nih.govresearchgate.netmdpi.comau.dk This initial binding is driven by electrostatic interactions between the cationic peptide and the anionic components of the microbial membrane. mdpi.comau.dk At a critical concentration, this peptide carpet disrupts the membrane's curvature and integrity in a detergent-like manner, leading to the formation of transient pores or micelles and causing membrane collapse without the peptide necessarily inserting deeply into the hydrophobic core. nih.govresearchgate.netnih.gov
A third mechanism, the "toroidal pore" model , is considered a hybrid of the first two. In this model, the peptides insert into the membrane and induce the lipid monolayers to bend continuously, forming a pore where the peptide and the lipid head groups line the channel. This differs from the barrel-stave model, where only the peptides form the pore's interior. researchgate.net
| Model | Description | Key Features |
| Barrel-Stave | Peptides insert into the membrane and aggregate to form a barrel-like pore. researchgate.netresearchgate.net | Hydrophobic peptide faces interact with lipid tails; hydrophilic faces form the pore's lumen. researchgate.net |
| Carpet | Peptides accumulate on the membrane surface, disrupting it like a detergent at a threshold concentration. nih.govresearchgate.netau.dk | Peptides remain largely on the surface; membrane disintegration occurs via micellization. researchgate.net |
| Toroidal Pore | Peptides insert and induce lipids to bend, forming a pore lined by both peptides and lipid head groups. researchgate.net | Pores allow for the passage of both peptides and lipids across the bilayer. researchgate.net |
The composition and net charge of the target membrane are critical factors influencing the interaction with this compound. Microbial membranes are typically rich in anionic phospholipids, such as phosphatidylglycerol, which gives them a net negative charge. plos.orgnih.gov This contrasts with the membranes of mammalian cells, which are primarily composed of zwitterionic phospholipids like phosphatidylcholine and are therefore electrically neutral. plos.orgplos.org
The positive charge of dermaseptins, conferred by lysine (B10760008) residues, facilitates a strong electrostatic attraction to the negatively charged bacterial membranes. nih.govfrontiersin.orgresearchgate.net This electrostatic guidance is a key determinant of their selective toxicity toward microbes over host cells. nih.govnih.gov Studies have shown that dermaseptins bind more avidly to anionic vesicles than to zwitterionic ones. nih.gov For instance, the surface partition constant for a dermaseptin was found to be significantly higher for acidic phospholipids compared to zwitterionic ones. nih.gov
However, some atypical dermaseptins, like Dermaseptin S9, have shown efficient permeabilization of zwitterionic vesicles, suggesting that while electrostatic attraction is important, other factors such as peptide aggregation and specific lipid interactions also play a crucial role. plos.orgnih.gov The presence of specific lipids can modulate the peptide's secondary structure and its propensity to aggregate, which in turn affects its membrane-disrupting activity. plos.org
Proposed Models of Membrane Integration (e.g., Carpet, Barrel-Stave)
Exploration of Intracellular Targets and Non-Membrane-Dependent Mechanisms
While membrane disruption is considered the primary mechanism of action for most dermaseptins, some evidence suggests that antimicrobial peptides can also translocate across the membrane to act on intracellular targets. nih.govau.dk After permeabilizing the membrane, peptides may enter the cytoplasm and interfere with essential cellular processes. nih.gov Potential intracellular activities could include the inhibition of cell wall synthesis, DNA or protein synthesis, or enzymatic activity. au.dk For some peptides, such as buforin II, an intracellular mode of action is well-established. nih.gov However, for the dermaseptin family, including this compound, the predominant and most extensively studied mechanism remains direct membrane lysis. nih.govnih.gov Some studies have noted that certain dermaseptins can induce apoptosis-like processes in fungi or have immunomodulatory effects, suggesting more complex biological activities beyond simple membrane disruption, though these mechanisms are less understood. researchgate.netmdpi.com
Energetics of Peptide-Membrane Binding and Insertion
The interaction of this compound with a lipid bilayer is a thermodynamically governed process. The binding and insertion can be dissected into distinct energetic steps, often studied using techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC). rcsb.orgnih.gov
The process can be viewed as a two-stage model:
Adhesion : The initial electrostatic attraction and binding of the peptide to the membrane surface. nih.gov
Insertion : The subsequent penetration of the peptide into the hydrophobic core of the bilayer. nih.gov
SPR studies on dermaseptin analogues have allowed for the calculation of distinct affinity constants for both the adhesion and insertion steps. nih.gov These studies revealed that the cytolytic potency of dermaseptin derivatives correlates more strongly with their propensity to insert into the bilayer rather than just their initial adhesion affinity. nih.gov For example, a highly cytolytic analogue, K4K20-S4, showed the highest propensity for the inserted state, which also protected it from enzymatic degradation. nih.gov
ITC experiments have been used to determine the binding affinity (K) of dermaseptin derivatives to lipid vesicles. For instance, a derivative of dermaseptin S4 showed a binding affinity of 1.5 x 10⁵ M⁻¹ to vesicles mimicking bacterial membranes. rcsb.org The binding of antimicrobial lipopeptides to membranes is generally a thermodynamically favorable process, though significant kinetic energy barriers may exist, especially for the insertion of peptide micelles. rochester.edu These energy barriers can differ depending on the membrane composition, providing a kinetic basis for the peptide's selectivity for bacterial over mammalian membranes. rochester.edu
Spectrum of Biological Activities: in Vitro and Preclinical Models
Broad-Spectrum Antimicrobial Efficacy
Dermaseptins, including J9 and its related peptides, demonstrate efficacy against a broad array of microorganisms, encompassing both Gram-positive and Gram-negative bacteria, as well as fungi and yeasts. nih.govnih.gov Their amphipathic α-helical structure allows them to interact with and permeabilize the lipid bilayers of microbial cell membranes, leading to cell death. nih.gov
Antibacterial Activity Against Gram-Positive Bacterial Strains
Dermaseptin-J9 and its analogs have shown significant antibacterial activity against various Gram-positive bacteria. For instance, a related peptide, dermaseptin-PT9, demonstrated effectiveness against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Enterococcus faecalis. nih.gov Another study highlighted that derivatives of dermaseptin (B158304) S4 were active against Staphylococcus aureus. nih.gov The modification of dermaseptin derivatives, such as by acylating the M4-S4(1-13) analog, can lead to potent activity against Gram-positive bacteria with a reported Minimum Inhibitory Concentration (MIC) of 3.1 μM. capes.gov.br
Table 1: In Vitro Antibacterial Activity of Dermaseptin Analogs against Gram-Positive Bacteria
| Dermaseptin Analog | Bacterial Strain | MIC (μM) | Reference |
|---|---|---|---|
| hexyl-M4-P | Gram-positive bacteria | 3.1 | capes.gov.br |
| Dermaseptin-PT9 | S. aureus | - | nih.gov |
| Dermaseptin-PT9 | MRSA | - | nih.gov |
| Dermaseptin-PT9 | E. faecalis | - | nih.gov |
Antibacterial Activity Against Gram-Negative Bacterial Strains
Dermaseptins are also known for their activity against Gram-negative bacteria. nih.gov Dermaseptin S9 is a potent antibacterial agent, effective against both Gram-positive and Gram-negative bacteria. nih.gov Studies on dermaseptin-PT9 have shown its efficacy against Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.gov Interestingly, modifications to the peptide structure can selectively enhance activity against Gram-negative strains. For example, the conjugation of aminoacyl-lysin moieties to the K4-S4(1-13) derivative resulted in potent activity against Gram-negative bacteria (MIC of 6.2 μM) while being inactive against Gram-positive bacteria. capes.gov.br Furthermore, dermaseptin B2 (DRS-B2) has demonstrated notable antibacterial activity against Escherichia coli strains. researchgate.netmdpi.com
Table 2: In Vitro Antibacterial Activity of Dermaseptin Analogs against Gram-Negative Bacteria
| Dermaseptin Analog | Bacterial Strain | MIC (μM) | Reference |
|---|---|---|---|
| aminohexyl-K-P | Gram-negative bacteria | 6.2 | capes.gov.br |
| Dermaseptin-PT9 | E. coli | - | nih.gov |
| Dermaseptin-PT9 | P. aeruginosa | - | nih.gov |
| Dermaseptin-PT9 | K. pneumoniae | - | nih.gov |
| Dermaseptin S9 | Gram-negative bacteria | - | nih.gov |
| DRS-B2 | E. coli | - | researchgate.netmdpi.com |
Antifungal and Anti-Yeast Activity Profiles
The biological activities of dermaseptins extend to fungi and yeasts. nih.govnih.gov Dermaseptin-PT9 and its cationicity-enhanced analogue have demonstrated broad-spectrum antimicrobial activity against the pathogenic yeast Candida albicans. nih.gov Other dermaseptins have also shown strong antifungal activity against various yeasts and filamentous fungi. researchgate.net The peptide DRP-AC4, a novel dermaseptin, and its derivatives were found to induce approximately 90% permeation of the cell membranes of C. albicans at four times their MIC. mdpi.com Another study reported that the peptide CGA-N46, derived from chromogranin A, showed in vitro antifungal activity against several Candida species, including C. albicans, C. glabrata, C. parapsilosis, C. krusei, and C. tropicalis, with MICs ranging from 0.1 to 0.8 mM. mdpi.com
Antiparasitic Activity
Dermaseptins have shown promise as antiparasitic agents, with demonstrated effects against protozoans like Leishmania and Plasmodium. nih.govresearchgate.net
Antiprotozoal Effects (e.g., Leishmania, Plasmodium)
Research has highlighted the potential of dermaseptins in combating protozoan infections. Dermaseptin-01 (DRS-01) has been shown to have antileishmanial properties, inducing a concentration-dependent leishmanicidal effect against Leishmania amazonensis promastigotes. eurekaselect.com Kinetic assays with DS 01 confirmed its leishmanicidal activity, causing the death of all metacyclic promastigote cells within 45 minutes. nih.gov
In the context of malaria, dermaseptin S4 and its derivatives have been investigated for their antiplasmodial effects. nih.gov The derivative K4K20-S4 was found to be a potent inhibitor of Plasmodium falciparum growth, with a 50% inhibitory concentration (IC50) of 0.2 μM. researchgate.net Even a shorter version, K4-S4(1-13)a, retained considerable potency with an IC50 of 6 μM. researchgate.net Studies have shown that these peptides can kill the intraerythrocytic malaria parasites. nih.gov
Table 3: Antiprotozoal Activity of Dermaseptin Analogs
| Dermaseptin Analog | Protozoan | Activity | Reference |
|---|---|---|---|
| Dermaseptin-01 (DRS-01) | Leishmania amazonensis | Concentration-dependent leishmanicidal effect | eurekaselect.com |
| DS 01 | Leishmania (metacyclic promastigotes) | Death of all cells in 45 minutes | nih.gov |
| K4K20-S4 | Plasmodium falciparum | IC50 = 0.2 μM | researchgate.net |
| K4-S4(1-13)a | Plasmodium falciparum | IC50 = 6 μM | researchgate.net |
Mechanisms of Parasite Growth Inhibition
The primary mechanism by which dermaseptins inhibit parasite growth is through the disruption of their cell membranes. nih.govresearchgate.net In the case of Leishmania, Dermaseptin-01 not only has a direct leishmanicidal effect but also acts as a modulator of the innate immune response of macrophages, increasing phagocytic capacity and the production of hydrogen peroxide. eurekaselect.com
For Plasmodium, dermaseptin S4 derivatives have been shown to lyse infected red blood cells. researchgate.net However, certain acyl-derivatives of the K4S4(1-13)a peptide can affect parasite viability without causing hemolysis of the host cell. nih.gov These derivatives were found to dissipate the parasite's plasma membrane potential and cause a depletion of intra-parasite potassium under non-hemolytic conditions, indicating that the peptide can cross the host cell membrane and directly interact with the parasite's plasma membrane to permeabilize it. nih.gov This suggests a more selective mechanism of action for certain modified dermaseptins.
Antitumor and Anti-proliferative Effects on Transformed Cell Lines
Members of the dermaseptin family of peptides, isolated from the skin secretions of Hylid frogs, are recognized for their potential anti-tumor effects. nih.govfrontiersin.org These peptides are typically cationic and can adopt an α-helical structure, which is crucial for their biological activity. nih.govnih.gov While many dermaseptins have been evaluated against cancer cells, the literature focusing specifically on this compound is limited.
The mechanisms by which dermaseptins exert their anticancer effects generally involve direct interaction with the cancer cell membrane, a feature attributed to their cationic and amphipathic nature. frontiersin.orgmdpi.com This allows for selective interaction with the negatively charged components often found on the surface of tumor cells. mdpi.com
A primary mechanism described for the dermaseptin family is the permeabilization and disruption of the cell membrane via a "carpet" model. nih.govmdpi.comknu.edu.af In this model, the peptides accumulate on the surface of the target membrane until a threshold concentration is reached, leading to membrane destabilization and lysis. nih.govmdpi.com This action can result in the rapid release of intracellular components, such as lactate (B86563) dehydrogenase (LDH), leading to necrotic cell death. nih.gov
In addition to direct membrane lysis, some dermaseptins have been shown to induce apoptosis (programmed cell death). nih.govmdpi.com For instance, studies on Dermaseptin-PP and a hormonotoxin derivative of Dermaseptin-B2 indicate that these peptides can trigger apoptotic pathways. frontiersin.orgmdpi.com This can involve both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. frontiersin.org However, specific investigations confirming that this compound induces apoptosis or detailing the precise molecular events it triggers in cancer cells have not been fully elucidated in the reviewed literature.
Efficacy Against Diverse Cancer Cell Types
Immunomodulatory Properties and Host Defense Modulation
Beyond their direct antimicrobial and anticancer activities, many peptides from the dermaseptin family are known to possess immunomodulatory effects, playing a role in the host's innate immune system. nih.govresearchgate.netfrontiersin.org this compound has been identified as having immunomodulatory action. frontiersin.orgunb.br
Host defense peptides can modulate the immune response in several ways. These actions can include altering the expression of genes in target cells or stimulating components of the host's own defense system. nih.gov For example, some dermaseptins can influence the behavior of immune cells like neutrophils. While the general capacity for immunomodulation is a recognized feature of the dermaseptin family, the specific molecular interactions and signaling pathways through which this compound modulates the host immune response remain an area requiring further detailed investigation.
Structure Activity Relationship Sar and Rational Design of Dermaseptin J9 Analogs
Identification of Key Amino Acid Residues for Specific Activities
The biological activity of dermaseptins is intrinsically linked to specific amino acid residues and motifs within their sequence. Analysis of the Dermaseptin-J9 sequence reveals several key features characteristic of this peptide family.
N-Terminal Tryptophan: Dermaseptins typically possess a conserved Tryptophan (Trp) residue near the N-terminus, often at position 3, as seen in this compound (GLW KS...). bachem.comnih.gov This residue is crucial for the peptide's interaction with and insertion into the lipid bilayer of microbial membranes. Its indole (B1671886) side chain facilitates anchoring at the membrane interface.
Cationic Residues (Lysine): The peptide's net positive charge, conferred by basic residues, is critical for its initial electrostatic attraction to negatively charged components of bacterial membranes, such as phospholipids (B1166683) and lipopolysaccharides. This compound contains three Lysine (B10760008) (K) residues (K 4, K 8, K 12), which are pivotal for this selective binding. Studies on other dermaseptins confirm that increasing the number of lysine residues can enhance antimicrobial potency. peerj.comnih.govmdpi.com
Hydrophobic and Aliphatic Residues: A high content of hydrophobic amino acids, such as Leucine (L), Valine (V), and Alanine (A), is essential for the peptide to penetrate and disrupt the hydrophobic core of the cell membrane. The arrangement of these residues determines the peptide's amphipathicity.
Conserved Motifs: Many dermaseptins feature a conserved sequence motif, such as -AA(G)KAAL(G)A-, which is known to form a well-defined α-helical structure. nih.govnih.gov this compound contains a similar region (AAGKAAL ), which likely contributes to its helical conformation and function.
Systematic Modifications and Truncations of the this compound Sequence
Systematic modification and truncation are common strategies to create peptide analogs with improved activity, selectivity, and stability. For many dermaseptins, the full-length sequence is not required for antimicrobial action.
Truncation studies on other dermaseptins, such as Dermaseptin (B158304) S4, have shown that N-terminal fragments can retain or even exceed the antimicrobial activity of the parent peptide, often with reduced toxicity to mammalian cells. peerj.comnih.gov Peptides truncated to 13-16 amino acids frequently maintain potent activity. nih.gov This suggests that the N-terminal region is the primary locus of antimicrobial action, responsible for membrane interaction and permeabilization. acs.org Applying this principle, N-terminal fragments of this compound could be synthesized and evaluated.
Below is a table of potential truncated analogs of this compound based on strategies proven effective for other dermaseptins.
| Analog Name | Sequence | Length (aa) | Rationale |
|---|---|---|---|
| This compound(1-19) | GLWKSLLKNVGKAAGKAAL | 19 | Includes all three cationic residues and the core helical motif; similar length to other active truncated dermaseptins. nih.gov |
| This compound(1-16) | GLWKSLLKNVGKAAGK | 16 | A common length for active truncated dermaseptin analogs, retaining significant amphipathicity. nih.gov |
| This compound(1-13) | GLWKSLLKNVGKA | 13 | Represents a minimal functional domain found in other dermaseptin studies, potentially offering high selectivity. nih.gov |
Optimization of Peptide Charge, Hydrophobicity, and Amphipathicity
The antimicrobial efficacy of this compound can be rationally optimized by fine-tuning its core physicochemical properties: net positive charge, hydrophobicity, and the spatial separation of charged and hydrophobic residues (amphipathicity).
Charge Optimization: Increasing the net positive charge generally enhances the initial binding to bacterial membranes, which can lead to more potent activity. nih.gov This can be achieved by substituting neutral or acidic amino acids with cationic ones like Lysine (K) or Arginine (R). For example, substituting the Aspartic acid (D) at position 24 in this compound with Lysine would increase the net charge and could boost its antimicrobial effect. However, an excessive increase in charge can sometimes lead to reduced activity or increased toxicity. mdpi.com
Hydrophobicity Modulation: Hydrophobicity drives the insertion of the peptide into the membrane core. Enhancing the hydrophobicity of the nonpolar face can increase lytic activity. researchgate.net This could be done by substituting residues like Serine (S) or Threonine (T) with more hydrophobic ones like Valine (V) or Leucine (L). However, high hydrophobicity is often correlated with increased hemolysis (lysis of red blood cells), so a careful balance must be struck to maintain selectivity. researchgate.netasm.org
Amphipathicity Enhancement: The formation of an amphipathic α-helix is a hallmark of most dermaseptins. The potency of these peptides often correlates with their propensity to form this structure upon contacting a membrane. nih.gov Substitutions can be planned to enhance the segregation of polar/charged residues on one face of the helix and nonpolar residues on the other, thereby improving its membrane-disrupting capabilities.
The table below illustrates how single amino acid substitutions in a hypothetical this compound(1-13) fragment could modulate its key physicochemical properties.
| Analog | Sequence | Net Charge | Modification Rationale |
|---|---|---|---|
| J9(1-13) Parent | GLWKSLLKNVGKA | +3 | Baseline truncated peptide. |
| J9(1-13) S5K | GLWKKLLKNVGKA | +4 | Increases net positive charge by replacing Serine with Lysine. |
| J9(1-13) N9L | GLWKSLLKLVGKA | +3 | Increases hydrophobicity by replacing Asparagine with Leucine. |
| J9(1-13) G11A | GLWKSLLKNVAKA | +3 | Slightly increases hydrophobicity and helical propensity. |
Development of Peptidomimetics with Enhanced Biological Functionality
While effective, natural peptides like this compound face challenges for therapeutic use, including high production costs and susceptibility to degradation. Peptidomimetics—molecules that mimic the structure and function of peptides—offer a promising solution. nih.govmdpi.com These synthetic compounds are designed to reproduce the essential properties of AMPs, such as their cationic and amphipathic nature, while offering improved stability and bioavailability. tandfonline.com
Several peptidomimetic approaches could be applied based on the structure of this compound:
β-Peptides and Peptoids: These mimetics use alternative backbones that are resistant to proteases. They can be designed with side chains that replicate the cationic and hydrophobic distribution of this compound's α-helical structure. nih.gov
Stapled Peptides: This technique involves introducing a synthetic brace ("staple") to lock a peptide into its bioactive α-helical conformation. A stapled version of a this compound fragment could enhance its helicity, leading to improved target binding and proteolytic resistance. frontiersin.org
Small-Molecule Mimetics: Non-peptide scaffolds, such as arylamide oligomers, can be designed to project cationic and hydrophobic groups in a spatial arrangement that mimics the surface of this compound, allowing them to disrupt bacterial membranes. nih.gov
While no peptidomimetics have been specifically designed based on this compound, the development of such compounds represents a key strategy for translating its antimicrobial properties into viable drug candidates. nih.gov
Strategies for Improving Proteolytic Stability of this compound Derivatives
A major hurdle for the clinical application of peptide-based drugs is their rapid degradation by proteases in the body. Several chemical modification strategies can be employed to enhance the stability of this compound and its analogs. bohrium.com
Incorporation of D-Amino Acids: Proteases are stereospecific and primarily recognize L-amino acids. Substituting one or more L-amino acids in the this compound sequence with their D-enantiomers can render the peptide highly resistant to enzymatic cleavage. nih.govnih.govmdpi.com In many cases, this modification preserves or even enhances antimicrobial activity while reducing toxicity. nih.gov
Terminal Modifications: The native this compound sequence has a free C-terminus, making it susceptible to carboxypeptidases. C-terminal amidation is a common natural modification in many AMPs that confers significant protection against these enzymes and can also increase the peptide's net positive charge. mdpi.com N-terminal acetylation can similarly block degradation by aminopeptidases.
Peptide Cyclization: Connecting the N- and C-termini to create a cyclic peptide can dramatically increase stability by eliminating the terminal ends that are primary targets for exopeptidases. bohrium.comnih.gov Cyclization can also constrain the peptide into a more bioactive conformation.
These strategies, summarized in the table below, are crucial for developing robust this compound derivatives suitable for therapeutic applications.
| Strategy | Description | Advantage for this compound |
|---|---|---|
| D-Amino Acid Substitution | Replacing L-amino acids with their D-isomers at protease cleavage sites. | Confers high resistance to a broad range of proteases. nih.gov |
| C-Terminal Amidation | Replacing the C-terminal carboxyl group with an amide group. | Protects against carboxypeptidases; a logical first step as J9 is not naturally amidated. |
| N-Terminal Acetylation | Adding an acetyl group to the N-terminus. | Protects against aminopeptidases. mdpi.com |
| Cyclization (Head-to-Tail) | Forming a peptide bond between the N- and C-termini. | Provides global protection against exopeptidases and can stabilize the active conformation. nih.gov |
Advanced Methodologies and Computational Approaches in Dermaseptin J9 Research
Biophysical Techniques for Mechanistic Elucidation
A variety of biophysical methods are employed to unravel the intricate details of how Dermaseptin-J9 and its analogs exert their antimicrobial effects. These techniques allow researchers to observe the peptide's behavior in different environments and its dynamic interplay with model membrane systems.
Circular Dichroism (CD) Spectroscopy for Conformation Analysis
Circular Dichroism (CD) spectroscopy is a fundamental technique used to determine the secondary structure of peptides like this compound. uconn.edu This method measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the peptide's conformation. uconn.edu
In aqueous solutions, which mimic the environment outside a cell, dermaseptin (B158304) peptides often exhibit a random coil structure. frontiersin.orgresearchgate.net However, in the presence of membrane-mimicking environments, such as trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles, they undergo a conformational change to adopt a more ordered, often α-helical, structure. frontiersin.orgnih.govresearchgate.net This transition from a disordered to a helical state upon interacting with a hydrophobic environment is a hallmark of many membrane-active antimicrobial peptides. nih.gov For instance, studies on dermaseptin S9 have shown it adopts a nonamphipathic α-helical conformation in TFE/water mixtures. nih.gov Similarly, Dermaseptin-PP was found to have a high α-helicity of 88% in a 50% TFE solution, while showing almost no helical structure in an aqueous solution. frontiersin.org
Table 1: Conformational Analysis of Dermaseptin Analogs by CD Spectroscopy
| Peptide | Environment | Predominant Secondary Structure | Reference |
|---|---|---|---|
| Dermaseptin S9 | TFE/water mixture | α-helical | nih.gov |
| Dermaseptin-PP | 50% TFE solution | α-helical (88%) | frontiersin.org |
| Dermaseptin-PP | Aqueous solution | Random coil | frontiersin.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights
Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution structural information about molecules in solution. azolifesciences.com For peptides like this compound, two-dimensional (2D) NMR techniques are particularly powerful for determining their three-dimensional structure. nih.govuab.cat
NMR studies have been instrumental in revealing the detailed atomic-level structure of dermaseptin peptides. For example, the structure of dermaseptin S9 was analyzed using 2D NMR in conjunction with molecular dynamics calculations. nih.gov These studies confirmed that in a membrane-mimicking environment, the peptide folds into a stable α-helical structure. nih.gov NMR is a gold standard for the structural analysis of organic compounds and biomolecules, offering detailed insights into their constitution, configuration, and conformation. azolifesciences.comuab.cat
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance (SPR) is a label-free technique used to monitor molecular interactions in real-time. cytivalifesciences.com It is particularly valuable for quantifying the binding kinetics—the association (k_a) and dissociation (k_d) rates—of peptides like this compound with model lipid membranes. bio-rad.comnih.gov
In a typical SPR experiment, a lipid bilayer is immobilized on a sensor chip, and the peptide solution flows over the surface. bio-rad.com The binding of the peptide to the membrane causes a change in the refractive index at the sensor surface, which is detected as a response signal. cytivalifesciences.com This allows for the precise measurement of how strongly and how quickly the peptide binds to the membrane. cytivalifesciences.comnih.gov Studies on dermaseptin analogues using SPR have revealed that their cytolytic activity often correlates with their ability to insert into the membrane rather than just their initial binding affinity. nih.gov SPR analysis of dermaseptin S9 binding to zwitterionic and anionic phospholipid bilayers has provided crucial data on its membrane interaction. nih.gov
Table 2: Key Parameters Obtained from SPR Analysis
| Parameter | Description | Significance for this compound Research |
|---|---|---|
| Association Rate (k_a) | The rate at which the peptide binds to the membrane. | Indicates the initial attraction of the peptide to the cell membrane. |
| Dissociation Rate (k_d) | The rate at which the peptide detaches from the membrane. | Reflects the stability of the peptide-membrane complex. |
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with molecular binding events. domainex.co.ukmuni.cz This allows for the determination of a complete thermodynamic profile of the interaction between this compound and lipid membranes, including the binding affinity (K_d), enthalpy change (ΔH), and entropy change (ΔS). domainex.co.uknih.gov
In an ITC experiment, the peptide is titrated into a solution containing lipid vesicles, and the heat released or absorbed is measured. nih.gov This data provides insights into the driving forces of the binding interaction, whether it is enthalpically or entropically driven. domainex.co.uk ITC is a versatile technique that can be used to study a wide range of biomolecular interactions in solution without the need for labeling or immobilization. domainex.co.ukresearchgate.net
Table 3: Thermodynamic Parameters Determined by ITC
| Parameter | Description |
|---|---|
| Binding Affinity (K_d) | The concentration of ligand at which half of the binding sites on the macromolecule are occupied. |
| Enthalpy Change (ΔH) | The heat released or absorbed during the binding event. |
| Entropy Change (ΔS) | The change in the randomness or disorder of the system upon binding. |
Fluorescence Spectroscopy for Membrane Perturbation Analysis
Fluorescence spectroscopy is a highly sensitive technique used to study the interaction of peptides with lipid membranes and to assess the extent of membrane perturbation. nih.govresearchgate.net This can be achieved by using fluorescently labeled peptides or by monitoring the release of fluorescent dyes from lipid vesicles. nih.govresearchgate.net
For instance, the intrinsic fluorescence of tryptophan residues in a peptide can be used as a probe. researchgate.net A blue shift in the emission spectrum upon binding to a membrane indicates the movement of the tryptophan into a more hydrophobic environment. nih.gov Alternatively, assays that measure the leakage of entrapped fluorescent dyes like calcein (B42510) from vesicles can directly demonstrate the peptide's ability to permeabilize the membrane. nih.govresearchgate.net Studies on NBD-labeled dermaseptin showed a blue-shift in fluorescence upon binding to vesicles, indicating the probe's relocation to a less polar environment. nih.gov
Advanced Microscopy for Morphological and Cellular Analysis
Advanced microscopy techniques are essential for visualizing the effects of this compound on the morphology of target cells and for understanding its cellular-level mechanisms. These techniques provide direct visual evidence of the peptide's disruptive action on cell membranes. While specific studies on this compound using these advanced microscopy techniques are not detailed in the provided search results, the general application of such methods in antimicrobial peptide research is well-established. Techniques like atomic force microscopy (AFM) and electron microscopy can reveal changes in membrane topography and integrity following peptide treatment.
Atomic Force Microscopy (AFM) of Treated Cells and Membranes
Atomic Force Microscopy (AFM) is a powerful biophysical technique that allows for the analysis of native biological materials, such as cells and membranes, under near-physiological conditions. frontiersin.org It provides nanoscale topographical maps based on the deflection of a sharp tip scanning the sample's surface, revealing information about morphology and mechanical properties without the need for optical instrumentation. frontiersin.orgnih.gov
In the context of dermaseptin research, AFM has been instrumental in visualizing the direct physical impact of these peptides on target membranes. Studies on dermaseptin derivatives have employed AFM to observe the morphological alterations that occur on bacterial membranes upon peptide exposure. nih.gov For instance, AFM evaluations of the dermaseptin analog DS 01 have demonstrated its strong fusogenic activity, providing a visual representation of how the peptide merges with and disrupts lipid bilayers. researchgate.net This high-resolution imaging capability allows researchers to directly witness the membrane-lytic events that are central to the antimicrobial action of the dermaseptin family, confirming the physical nature of their mechanism. frontiersin.orgnih.gov AFM can be operated in various modes; imaging modes are used to characterize topographic and morphological properties, while non-imaging modes can measure nanomechanical properties like cellular elasticity. researchgate.net
Electron Microscopy for Ultrastructural Changes
Electron Microscopy (EM) offers unparalleled resolution for studying the internal ultrastructure of cells, making it a vital tool for elucidating the cellular consequences of antimicrobial peptide treatment. nih.gov By using electrons, which have much shorter wavelengths than photons, EM can resolve cellular components down to the angstrom level. nih.gov Common EM techniques involve chemical fixation to preserve cellular structures, followed by sectioning and imaging to reveal detailed internal architecture. nih.gov
While specific EM studies focusing exclusively on this compound are not prevalent, the methodology is widely applied to understand the effects of other membrane-active peptides. For example, Field Emission Scanning Electron Microscopy (FESEM) has been used to visualize bacterial cells treated with other antimicrobial peptides, revealing heavily crinkled outer membranes and the formation of bulbous structures, which are indicative of membrane disruption. ntu.edu.sg Transmission Electron Microscopy (TEM) can further reveal marked ultrastructural changes within cells, such as degenerative alterations and the detachment of cellular layers. jcpsp.pk In studies of other pathological conditions, EM has been critical in identifying ultrastructural hallmarks of disease, such as the loss of cell-cell adhesion (acantholysis). nih.gov Applying this technique to dermaseptin-treated cells would similarly provide definitive evidence of membrane poration, cytoplasmic leakage, and damage to intracellular organelles.
Computational Chemistry and Bioinformatics
Computational approaches are pivotal in modern peptide research, enabling the prediction of activity, the elucidation of interaction mechanisms, and the design of novel molecules with improved characteristics.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical correlation between the chemical structure of a compound and its biological activity. uestc.edu.cnjocpr.com This method is essential in drug discovery for identifying and optimizing lead compounds. jocpr.com In peptide research, QSAR models are developed using molecular descriptors that quantify various physicochemical properties such as hydrophobicity, molecular size, shape, and charge distribution. jocpr.comresearchgate.net
The development of a QSAR model involves using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to create an equation that can predict the activity of unknown compounds. mdpi.comnih.gov For a model to be considered robust and predictive, it must be validated and show high correlation coefficient (r²) values. mdpi.com While specific QSAR models for this compound are not widely published, the methodology is broadly applied to antimicrobial peptides. Such models can predict the antimicrobial potency of newly designed dermaseptin analogs, guiding modifications to enhance efficacy against specific pathogens while minimizing toxicity. nih.gov
Table 1: Common Descriptor Classes in Peptide QSAR
| Descriptor Class | Examples | Relevance |
|---|---|---|
| Topostructural (TS) | Molecular weight, atom counts | Describes the basic composition and size of the peptide. researchgate.netnih.gov |
| Topochemical (TC) | Wiener index, Balaban index | Encodes information about atomic connectivity and branching. researchgate.netnih.gov |
| 3-Dimensional (3D) | van der Waals volume, surface area | Relates to the peptide's shape and potential for steric interactions. researchgate.net |
| Physicochemical | LogP (lipophilicity), net charge | Critical for membrane interaction and solubility. jocpr.com |
| Quantum Chemical (QC) | Dipole moment, HOMO/LUMO energies | Describes the electronic properties of the peptide. researchgate.net |
Molecular Dynamics Simulations of Peptide-Membrane Interactions
Molecular Dynamics (MD) simulations provide a dynamic, atom-level view of the complex interactions between peptides and biological membranes. researchgate.net This computational microscope allows researchers to observe processes like peptide binding, insertion, and pore formation over time. mdpi.com
MD simulations have been successfully applied to members of the dermaseptin family, offering critical insights into their mechanism of action. A notable study on a truncated version of Dermaseptin S3 revealed that the peptide's initial orientation relative to the lipid bilayer is crucial for its activity. nih.gov When the peptide's hydrophobic face was oriented toward the membrane, it rapidly bound to and penetrated the bilayer. nih.gov In contrast, when the positively charged face was oriented toward the membrane, only partial surface binding occurred. nih.gov
The simulations demonstrated that the insertion of the dermaseptin peptide into the membrane caused a dramatic increase in the lateral area per lipid and a corresponding decrease in bilayer thickness. nih.gov This disruption leads to significant disordering of the lipid chains, which is consistent with the "carpet" or "toroidal pore" models of antimicrobial peptide action, ultimately leading to membrane collapse. Aromatic residues near the N-terminus of the peptides appeared to play a key role in driving these peptide-lipid interactions. nih.gov
Table 2: Key Findings from MD Simulations of Dermaseptin S3
| Observation | Description | Implication |
|---|---|---|
| Orientation Dependence | Peptides with their hydrophobic face oriented towards the bilayer showed strong binding and penetration. nih.gov | The amphipathic nature is critical for initiating membrane interaction. |
| Membrane Thinning | Insertion of the peptide decreased the thickness of the lipid bilayer. nih.gov | Causes significant strain and instability in the membrane structure. |
| Increased Lipid Area | The lateral area per lipid molecule increased upon peptide insertion. nih.gov | Indicates a disordering and expansion of the membrane packing. |
| Role of Aromatic Residues | Aromatic amino acids near the N-terminus were important for driving peptide-lipid interactions. nih.gov | These residues may act as anchors to facilitate membrane insertion. |
De Novo Peptide Design and Virtual Screening Methodologies
De novo design involves the creation of entirely new peptide sequences, often with the goal of improving upon nature. nih.govbiorxiv.org This process is heavily reliant on computational tools for virtual screening, where large libraries of potential peptide sequences are computationally evaluated for desired properties before being synthesized and tested in the lab. mdpi.comfrontiersin.org
The design of novel dermaseptin derivatives often follows this paradigm. Strategies include making specific amino acid substitutions in existing sequences (e.g., Dermaseptin S4) to enhance antimicrobial activity or reduce toxicity. nih.gov Another approach is to design completely new peptides based on predictive models that have learned the key physicochemical characteristics of effective antimicrobial peptides. nih.gov For example, computational tools can predict the antimicrobial activity of a peptide against a specific bacterial strain, like Escherichia coli, and also predict its hemolytic activity. nih.gov This allows for the in silico design of peptides with a high therapeutic index. These virtual hits are then synthesized and subjected to in vitro experimental validation to confirm the predictions. nih.gov
Sequence Homology and Phylogenetic Analysis of Dermaseptin Family
Sequence homology and phylogenetic analysis are bioinformatic methods used to study the evolutionary relationships between related proteins. nih.gov This analysis for the dermaseptin family begins with gathering amino acid sequences from various members, such as Dermaseptin-S1 from Phyllomedusa sauvagei and Dermaseptin-B1 from Phyllomedusa bicolor. uniprot.orguniprot.org
These sequences are then aligned to identify conserved regions, which are likely important for structure and function, as well as variable regions that may account for differences in activity spectra. nih.gov Using the sequence alignment, a phylogenetic tree is constructed. researchgate.net This tree is a graphical representation of the evolutionary divergence within the dermaseptin family, showing which members are most closely or distantly related. nih.gov Such analysis provides valuable insights into how different dermaseptins have evolved and can help correlate specific sequence motifs with particular biological activities.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Dermaseptin S4 |
| Dermaseptin B2 |
| DS 01 |
| Dermaseptin S3 |
| K4K20S4 |
| K4S4(1-16) |
| K3K4B2 |
| CWR11 |
| Dermaseptin-S1 |
Future Research Directions and Translational Perspectives for Dermaseptin J9
Investigating Potential Resistance Mechanisms to Dermaseptins
A significant advantage of many antimicrobial peptides, including the dermaseptin (B158304) family, is the low propensity for pathogens to develop resistance. ntu.edu.sg This is largely attributed to their primary mechanism of action, which involves direct physical disruption of the cell membrane's lipid bilayer. nih.govresearchgate.netnih.gov This mode of action makes it difficult for microorganisms to evolve resistance through single-point mutations, which is a common mechanism of resistance against conventional antibiotics that target specific enzymes or metabolic pathways.
Future research in this area will likely focus on a few key aspects:
Long-term exposure studies: While short-term studies show a low likelihood of resistance, long-term, continuous exposure of various microbial populations to sub-lethal concentrations of Dermaseptin-J9 could reveal potential adaptive strategies. One study on Dermaseptin S4 derivatives found that serial passage in sub-inhibitory concentrations did not lead to resistance to the dermaseptin derivatives, even while resistance to commercial antibiotics emerged. researchgate.net Investigating this phenomenon with this compound is a critical next step.
Membrane composition alterations: Microorganisms could potentially develop resistance by altering the composition of their cell membranes to make them less susceptible to peptide insertion and permeabilization. Research could investigate changes in phospholipid head groups, fatty acid chain length and saturation, or the incorporation of specific sterols or other molecules that might reduce the binding affinity or disruptive power of this compound.
Efflux pumps and enzymatic degradation: While less common for AMPs, the possibility of microbial efflux pumps actively removing this compound from the cell or the evolution of proteases that can degrade the peptide cannot be entirely ruled out. Investigating the expression of efflux pump genes and proteases in response to this compound exposure would be a valuable line of inquiry.
Biofilm-specific resistance: Bacteria within biofilms can exhibit increased resistance to antimicrobial agents. nih.gov Future studies should explore the mechanisms of biofilm-specific resistance to this compound, which may involve the extracellular polymeric substance (EPS) matrix acting as a diffusion barrier or a binding sink for the peptide.
Understanding the low probability of resistance and investigating any potential, albeit unlikely, mechanisms is crucial for the long-term development of this compound as a therapeutic agent.
Strategies for Enhancing In Vitro and In Vivo Stability of this compound Analogs
A major hurdle in the therapeutic development of peptide-based drugs is their potential instability in biological environments. Peptidases and proteases can rapidly degrade peptides, reducing their bioavailability and efficacy. Research into enhancing the stability of this compound analogs is therefore critical.
Several strategies are being explored:
Peptide Engineering:
Truncation: Shortening the peptide chain while retaining the active core can sometimes improve stability and reduce manufacturing costs. Studies on Dermaseptin s3 have shown that analogs as short as 10-12 residues can remain fully active. nih.gov Similarly, truncated versions of Dermaseptin S4 have demonstrated potent in vivo antibacterial activity. researchgate.net
Amino Acid Substitution: Replacing standard L-amino acids with D-amino acids can render the peptide resistant to degradation by naturally occurring proteases.
Chemical Modifications: Modifications such as N- or C-terminal capping (e.g., amidation) can protect against exopeptidases. Cyclization of the peptide backbone can also enhance stability.
Nanoformulation:
Immobilization on Nanoparticles: Encapsulating or immobilizing this compound on biocompatible nanoparticles can protect it from enzymatic degradation and potentially improve its delivery to the site of infection. For instance, adsorbing Dermaseptin B2 onto alginate nanoparticles has been shown to enhance its stability and antibacterial activity. mdpi.com
The following table summarizes some of these strategies, drawing on research from the broader dermaseptin family.
| Strategy | Description | Example from Dermaseptin Family | Potential Benefit for this compound |
| Peptide Truncation | Creating shorter versions of the peptide that retain the essential active domain. | Dermaseptin s3 analogs of 10-12 residues remained active. nih.gov | Reduced production cost, potentially improved tissue penetration. |
| Amino Acid Substitution | Replacing susceptible amino acids with others (e.g., D-amino acids) to resist enzymatic cleavage. | Use of D-isomers of Dermaseptin S4 derivatives showed no emergence of resistance. researchgate.net | Increased half-life in vivo. |
| Nanoparticle Adsorption | Attaching the peptide to the surface of nanoparticles. | Dermaseptin B2 adsorbed on alginate nanoparticles showed enhanced antibacterial activity and stability. mdpi.com | Protection from proteases, improved delivery. |
Future work will involve creating and testing various this compound analogs incorporating these strategies to identify candidates with optimal stability and retained or enhanced biological activity.
Exploration of Synergistic Effects with Other Therapeutic Agents
The combination of this compound with other therapeutic agents could lead to enhanced efficacy, reduced required doses, and a lower likelihood of resistance development. This synergistic approach is a promising area of future research.
Synergy with other AMPs: Combining different dermaseptins has been shown to produce dramatic synergistic effects, in some cases increasing antibiotic activity by up to 100-fold. nih.gov The combination of two dermaseptin peptides from Pachymedusa dacnicolor showed a synergistic effect against E. coli. nih.gov Investigating combinations of this compound with other dermaseptins or AMPs from different families could yield highly potent antimicrobial cocktails.
Synergy with Conventional Antibiotics: Combining this compound with traditional antibiotics could be a powerful strategy to combat multidrug-resistant bacteria. The membrane-permeabilizing action of this compound could facilitate the entry of conventional antibiotics into the bacterial cell, thereby re-sensitizing resistant strains.
Synergy with Anticancer Agents: For the potential application of dermaseptins in oncology, combining them with standard chemotherapeutic drugs is a key area of investigation. nih.gov The membrane-lytic properties of dermaseptins could enhance the uptake and efficacy of other anticancer drugs. mdpi.com
The following table presents examples of synergistic interactions observed within the dermaseptin family.
| Dermaseptin/Analog | Combination Agent | Target | Observed Effect | Reference |
| Dermaseptins s1, s2, s3, s4, s5 | Combination of the peptides themselves | Various microorganisms | Up to 100-fold increase in antibiotic activity. | nih.gov |
| Dermaseptin-PD-1 and Dermaseptin-PD-2 | Combination of the two peptides | Escherichia coli and U251MG glioblastoma cells | Synergistic inhibition of proliferation. | nih.gov |
| Cecropin A (an AMP) | Conventional chemotherapy | Leukemia cells | Enhanced effect of the conventional therapy. | nih.gov |
Systematic screening of this compound in combination with various therapeutic agents will be essential to identify the most effective and synergistic pairings for specific diseases.
Development of this compound as a Research Tool for Membrane Biology
The potent and specific interaction of dermaseptins with cell membranes makes them excellent molecular probes for studying membrane biology. nih.govresearchgate.net Their ability to form α-helical structures and perturb lipid bilayers provides a model system for understanding fundamental peptide-membrane interactions. nih.govresearchgate.net
Elucidating Membrane Permeabilization Mechanisms: Dermaseptins are used to study how amphipathic peptides interact with and disrupt lipid bilayers, leading to cell permeabilization and lysis. nih.govresearchgate.net By creating analogs of this compound with altered charge, hydrophobicity, or helical propensity, researchers can dissect the specific structural features required for different modes of membrane disruption (e.g., toroidal pore, carpet model).
Probing Lipid Domain Interactions: The membranes of cells are not homogenous but contain microdomains such as lipid rafts. This compound and its fluorescently labeled analogs could be used to investigate how antimicrobial peptides interact with these specific lipid domains and how these interactions influence their biological activity.
Investigating Membrane-Associated Cellular Processes: By observing the downstream cellular effects of membrane perturbation by this compound, researchers can gain insights into how membrane integrity is linked to various signaling pathways and cellular responses.
The use of dermaseptins as model peptides has already advanced our understanding of how helical amphipathic peptides function. nih.gov this compound, with its unique sequence and properties, can further contribute to this body of knowledge, serving as a valuable tool for biophysicists and cell biologists.
Integration of Multi-Omics Data for Comprehensive Understanding of Action
To gain a holistic understanding of the biological effects of this compound, future research should move beyond single-endpoint assays and embrace a systems biology approach through the integration of multi-omics data. thermofisher.comnih.gov This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of the cellular response to the peptide. mdpi.comevotec.com
Transcriptomics (RNA-Seq): This can reveal which genes are up- or down-regulated in a target cell upon exposure to this compound. This could identify compensatory stress response pathways, signaling cascades triggered by membrane damage, and other cellular defense mechanisms.
Proteomics: This would identify changes in the abundance of cellular proteins, providing a functional snapshot of the cell's response. This could reveal, for example, the upregulation of membrane repair proteins or the downregulation of metabolic enzymes.
Metabolomics: This technique analyzes the small molecule metabolites within a cell. It can provide a direct readout of the metabolic state of the cell and how it is perturbed by this compound, for instance, by detecting the leakage of specific intracellular metabolites.
Genomics: While less likely to show immediate changes, genomic analysis of microbial populations after long-term exposure could identify any genetic adaptations that confer reduced susceptibility.
By integrating these diverse datasets, researchers can construct detailed molecular interaction networks and pathways affected by this compound. biorxiv.org This multi-omics approach will not only provide a deeper understanding of its mechanism of action but also help in identifying potential biomarkers for its efficacy and uncovering novel therapeutic applications. nih.gov
Q & A
Q. Advanced Research Focus
- In vitro : Use physiologically relevant lipid compositions in model bilayers (e.g., mimicking fungal membranes for antifungal studies) .
- In vivo : Select animal models with immune profiles that reflect human responses (e.g., zebrafish for innate immunity studies). Ensure ethical approvals for biological sample collection and animal use .
- Dosage optimization : Pre-test sub-inhibitory concentrations to avoid non-specific cytotoxicity masking therapeutic effects.
How does the secondary structure of this compound influence its bioactivity, and what techniques are used for structural analysis?
Basic Research Focus
The α-helical conformation is critical for membrane insertion. Structural characterization methods include:
- Circular Dichroism (CD) : Measures helical content in membrane-mimetic environments (e.g., SDS micelles).
- Nuclear Magnetic Resonance (NMR) : Resolves 3D structure in lipid bilayers.
- Truncation studies : Test truncated derivatives (e.g., 10- vs. 16-residue peptides) to identify minimal functional motifs .
What strategies are effective in optimizing this compound's stability under physiological conditions?
Q. Advanced Research Focus
- Chemical modifications : Incorporate D-amino acids or cyclization to reduce proteolytic degradation.
- Lipid nanoparticle encapsulation : Enhances bioavailability in systemic circulation.
- Salt-tolerance assays : Test activity in high-ionic-strength buffers to simulate physiological fluids .
How do studies using model bilayers correlate with observed antimicrobial effects in cellular systems?
Advanced Research Focus
Model bilayers (e.g., SPR with POPC/POPG lipids) predict insertion efficiency but may oversimplify complex microbial membranes. Validate findings using:
- Live-cell imaging : Track real-time membrane disruption in Candida auris .
- Comparative assays : Test peptide activity in synthetic bilayers vs. whole-cell systems to identify discrepancies in charge or lipid composition effects .
What are the challenges in assessing this compound's activity against drug-resistant fungal strains like Candida auris?
Q. Advanced Research Focus
- Oxidative stress modulation : Measure ROS production in fungal cells, as this compound may disrupt redox homeostasis .
- Biofilm assays : Use crystal violet staining to quantify biofilm inhibition, a key factor in drug resistance.
- Synergy studies : Test combinatorial effects with azoles to bypass resistance mechanisms.
How should researchers approach conflicting data on this compound's selectivity between microbial and mammalian cells?
Q. Advanced Research Focus
- Membrane charge analysis : Compare zeta potentials of microbial (negatively charged) vs. mammalian (neutral) membranes.
- Hemolysis assays : Quantify RBC lysis at therapeutic concentrations to assess selectivity thresholds .
- Transcriptomic profiling : Identify host cell pathways affected by sub-cytotoxic doses.
What analytical methods are essential for quantifying this compound in complex biological matrices?
Q. Basic Research Focus
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water gradients for peptide separation.
- Mass Spectrometry (MS) : Employ MRM (Multiple Reaction Monitoring) for sensitive detection in serum or tissue homogenates .
- Stability controls : Include protease inhibitors during sample preparation to prevent degradation.
How can methodological studies improve standardization in this compound research?
Q. Advanced Research Focus
- Protocol harmonization : Develop consensus guidelines for critical parameters (e.g., peptide purity thresholds, lipid ratios in model membranes) .
- Open-access databases : Share raw SPR binding curves and cytotoxicity datasets for cross-study validation.
- Blinded analysis : Mitigate bias in data interpretation by using independent reviewers for membrane insertion and cytotoxicity scoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
